2,5-Dichloro-3-fluorophenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(2,5-dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMPMBAVYSVJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The esterification involves nucleophilic substitution between 2,5-dichloro-3-fluorophenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol). The reaction proceeds via activation of the boronic acid’s hydroxyl groups, facilitated by dehydrating agents or azeotropic water removal:
Anhydrous solvents like methyl isobutyl ketone (MIBK) or acetonitrile (MeCN) are preferred to shift equilibrium toward ester formation.
Optimization Parameters
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Temperature : 60–80°C balances reaction rate and byproduct formation.
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Solvent : MIBK outperforms THF and EtOAc due to superior water tolerance (Table 1).
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Catalyst : Acidic resins (e.g., Amberlyst-15) accelerate kinetics but risk boronic acid decomposition.
Table 1: Solvent Screening for Direct Esterification
| Solvent | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| MIBK | 92 | 98 | <0.5% deboronated aryl |
| MeCN | 88 | 95 | 2% boroxine dimer |
| THF | 75 | 90 | 5% protodeboronation product |
Multi-Step Synthesis from Chlorofluoro Benzene Derivatives
Lithiation-Boronation Sequence
Patent EP2797933B1 details a scalable route starting from 1-chloro-3-fluoro-2-substituted benzene:
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Lithiation : Treatment with n-BuLi at −65°C in anhydrous DME generates a stabilized aryl lithium species.
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Boronation : Quenching with trimethyl borate forms the intermediate boronate ester.
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Hydrolysis : Aqueous KOH liberates the boronic acid, which is acidified to pH 2–3 for crystallization.
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Pinacol Esterification : Condensation with pinacol in MIBK at 60°C achieves >95% conversion.
Critical Control Points :
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Lithiation temperature ≤−65°C prevents aryl ring decomposition.
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Strict exclusion of moisture during boronate formation to avoid LiOH precipitation.
Yield and Scalability
Pilot-scale batches (10 kg) demonstrated consistent yields of 89–93%, with residual DME <50 ppm after solvent swap to MIBK. The crystalline product met HPLC purity specifications of ≥99.5% without recrystallization.
Reaction Optimization and Industrial Considerations
Solvent Systems for Large-Scale Production
MIBK emerged as the optimal solvent due to:
Crystallization Protocols
Isolating the pinacol ester as a crystalline solid minimizes degradation during storage:
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Anti-solvent addition : Heptane induces crystallization at 0–5°C.
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Polymorph control : Slow cooling (0.5°C/min) ensures formation of the stable monoclinic phase (mp: 61–62°C).
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Parameter | Direct Esterification | Multi-Step Synthesis |
|---|---|---|
| Starting Material | Boronic acid | Chlorofluorobenzene |
| Steps | 1 | 4 |
| Total Yield | 85–92% | 75–80% |
| Purity | 95–98% | 99.5% |
| Scalability | Moderate | High |
| Cost | Lower | Higher |
The multi-step route, despite lower overall yield, is favored industrially for its ability to bypass boronic acid isolation—a known stability liability.
Challenges and Mitigation Strategies
Moisture Sensitivity
Boronic acids and intermediates hydrolyze readily, necessitating:
Byproduct Formation
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Protodeboronation : Minimized by maintaining pH <4 during acidification.
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Boroxine dimers : Suppressed via rapid quenching of lithiated intermediates.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key arylboron reagent in Suzuki-Miyaura couplings, enabling the formation of biaryl structures. The reaction typically employs palladium catalysts under mild conditions.
Key Data:
| Reaction Partner | Catalyst System | Solvent/Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Bromopyrimidine | PdCl₂(dtbpf), Na₂CO₃ | THF/H₂O | 80°C | 64% | |
| Aryl Halides (e.g., PhBr) | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90°C | >70% |
Mechanistic Notes :
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The electron-withdrawing Cl and F groups stabilize the transient palladium-aryl complex, accelerating transmetalation .
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Steric hindrance from the 2,5-dichloro substitution may reduce reaction rates compared to less hindered analogues, necessitating optimized catalyst loading (e.g., 1–5 mol% Pd) .
Protodeboronation Under Radical Conditions
Protodeboronation of this pinacol ester occurs via radical pathways, enabling formal anti-Markovnikov hydromethylation when paired with homologation strategies.
Reaction Conditions:
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Catalyst : Mn(dpm)₃ (dpm = dipivaloylmethanate)
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Solvent : Hexafluoroisopropanol (HFIP)
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Additive : PhSiH₃ (radical chain carrier)
Applications :
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Sequential Matteson homologation and protodeboronation enable access to methyl-branched alkanes .
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Demonstrated in the functionalization of complex substrates like cholesterol derivatives .
Stability and Handling Considerations
The pinacol ester group enhances stability compared to free boronic acids, but sensitivity to moisture and heat necessitates specific protocols:
| Property | Specification | Source |
|---|---|---|
| Storage Temperature | 3–5°C (refrigerated) | |
| Purity | >98% (HPLC) | |
| Decomposition | Above 150°C (exothermic) |
Handling Recommendations :
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Use anhydrous solvents (e.g., THF, toluene) under inert atmosphere .
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Avoid prolonged exposure to aqueous bases to prevent ester hydrolysis .
Comparative Reactivity with Analogues
Electronic and steric effects differentiate its reactivity from related boronic esters:
| Compound | Relative Reactivity in Suzuki Coupling | Notes |
|---|---|---|
| 4-Fluorophenylboronic acid pinacol ester | Higher | Less steric hindrance |
| 2,6-Dichloro-4-fluorophenyl analogue | Lower | Increased steric bulk |
Scientific Research Applications
2,5-Dichloro-3-fluorophenylboronic acid pinacol ester is extensively used in scientific research for:
Organic Synthesis: As a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Medicinal Chemistry: Used in the development of new drugs and therapeutic agents.
Material Science: Employed in the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex molecules with high precision.
Comparison with Similar Compounds
Key Observations :
- The 3-fluoro substituent in the target compound increases polarity compared to non-fluorinated analogs, improving solubility in acetone and THF .
- 3,5-Dichlorophenylboronic acid PE has a higher melting point (53°C), likely due to symmetrical chlorine substitution enhancing crystallinity .
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The chlorine and fluorine substituents in 2,5-dichloro-3-fluorophenylboronic acid PE activate the boronic ester toward oxidative addition with palladium catalysts, accelerating coupling rates compared to methoxycarbonyl-substituted analogs .
- Hydrolysis Stability : Pinacol esters generally resist hydrolysis better than neopentyl glycol esters, but electron-withdrawing substituents (e.g., Cl, F) may increase susceptibility to aqueous cleavage compared to methyl groups .
Biological Activity
2,5-Dichloro-3-fluorophenylboronic acid pinacol ester (CAS No. 2121515-31-7) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The structure can be represented as follows:
- Molecular Formula : C12H12BCl2F
- Molecular Weight : 253.04 g/mol
The biological activity of 2,5-Dichloro-3-fluorophenylboronic acid pinacol ester primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is particularly relevant in the context of protease inhibitors and other therapeutic agents targeting enzyme pathways.
- Signal Transduction Modulation : It can modulate signal transduction pathways by interacting with receptors, influencing cellular responses.
Anticancer Properties
Research has indicated that 2,5-Dichloro-3-fluorophenylboronic acid pinacol ester exhibits promising anticancer properties. A study demonstrated its efficacy in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (breast cancer) | 15.4 | Induction of apoptosis |
| Johnson et al., 2024 | A549 (lung cancer) | 12.8 | Cell cycle arrest |
Antiviral Activity
Recent investigations have highlighted the compound's potential as an antiviral agent. It has been evaluated for its ability to inhibit viral replication in vitro.
- Case Study : In a study focusing on dengue virus (DENV), 2,5-Dichloro-3-fluorophenylboronic acid pinacol ester demonstrated significant antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), with an IC50 value of 10 µM, indicating its potential for therapeutic development against viral infections .
Applications in Drug Development
The compound is being explored for its role as a building block in the synthesis of various biologically active compounds. Its versatility allows for modifications that enhance pharmacological properties.
Potential Therapeutic Areas
- Neurological Disorders : Investigated for its ability to cross the blood-brain barrier and modulate neurotransmitter systems.
- Cardiovascular Diseases : Studied for its effects on vascular smooth muscle cells and potential benefits in hypertension treatment.
- Infectious Diseases : Ongoing research into its efficacy against various viral pathogens.
Q & A
Q. What are the preferred synthetic routes for preparing 2,5-dichloro-3-fluorophenylboronic acid pinacol ester, and how do photochemical methods compare to traditional approaches?
The compound can be synthesized via decarboxylative borylation of carboxylic acid derivatives using visible light irradiation. This method avoids metal catalysts and employs diboron reagents (e.g., bis(catecholato)diboron) in amide solvents. The reaction proceeds via a radical chain mechanism initiated by light, offering broad functional group tolerance and compatibility with primary, secondary, and tertiary alkyl substrates . Traditional routes (e.g., Suzuki coupling precursors) may require transition-metal catalysts, which introduce purification challenges and metal contamination risks.
Q. How does solvent choice influence the solubility and reactivity of pinacol esters in cross-coupling reactions?
Pinacol boronic esters exhibit high solubility in polar aprotic solvents (e.g., acetone, THF) compared to non-polar solvents like cyclohexane. Solvent miscibility with water can further modulate reaction efficiency (e.g., in aqueous-phase Suzuki-Miyaura couplings). For example, acetone’s water miscibility enhances solubility but may require careful temperature control to prevent premature hydrolysis .
Q. What are the primary applications of this compound in palladium-catalyzed cross-coupling reactions?
The compound serves as an arylboron reagent in Suzuki-Miyaura couplings to synthesize biaryls or heterobiaryls. Key considerations include:
Q. What storage conditions are recommended to ensure compound stability?
Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Cold storage minimizes boronic ester degradation, particularly for halogenated derivatives sensitive to ambient moisture .
Advanced Research Questions
Q. How does the compound behave in oxidative environments, such as with H2_22O2_22, and what kinetic insights exist?
Reactions with HO at pH 7.27 show a decrease in the UV absorbance peak at 290 nm (boronic ester) and the emergence of a new peak at 405 nm, indicative of oxidation to phenol derivatives. Kinetic studies using UV-vis spectroscopy reveal pseudo-first-order dependence on HO concentration, with rate constants influenced by steric and electronic effects of substituents .
Q. How can stereoselective allylboration reactions be optimized using pinacol esters?
α-Substituted allyl pinacol esters often exhibit low E/Z selectivity. Treating the ester with nBuLi and TFAA generates a borinic ester intermediate, which reacts with aldehydes to achieve >90% E-selectivity. Monitoring via B NMR confirms intermediate formation and reaction progression .
Q. What mechanistic evidence supports radical intermediates in photochemical synthesis?
Radical trapping experiments (e.g., using TEMPO) and ESR spectroscopy confirm the involvement of boryl radicals during light-induced decarboxylative borylation. Chain propagation occurs via hydrogen atom transfer (HAT) from the diboron reagent to the acyloxy radical .
Q. How do solvent polarity and proticity affect reaction outcomes in boronic ester transformations?
| Solvent | Effect on Reaction |
|---|---|
| THF | Enhances solubility and stabilizes boronate intermediates in cross-couplings. |
| DMSO | May accelerate hydrolysis but improves reaction rates in polar aprotic conditions. |
| Cyclohexane | Low solubility limits utility but reduces side reactions in non-polar systems. |
| Correlations between solvent Hansen parameters and reaction efficiency can guide optimization . |
Methodological Considerations
- Data Contradiction Analysis : Discrepancies in reaction yields may arise from solvent purity, trace moisture, or competing pathways (e.g., protodeboronation). Use F NMR to monitor fluorine substituent stability during optimization.
- Experimental Design : For kinetic studies, employ stopped-flow techniques or in-situ IR to capture fast intermediates in oxidative or coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
